molecular formula C20H17Cl2NO B11452637 (3E,5E)-3,5-bis[(2-chlorophenyl)methylidene]-1-methylpiperidin-4-one CAS No. 920030-37-1

(3E,5E)-3,5-bis[(2-chlorophenyl)methylidene]-1-methylpiperidin-4-one

Cat. No.: B11452637
CAS No.: 920030-37-1
M. Wt: 358.3 g/mol
InChI Key: MWLWIHNJMRZSMD-OTYYAQKOSA-N
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Description

(3E,5E)-3,5-bis[(2-chlorophenyl)methylidene]-1-methylpiperidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidinone core with two (2-chlorophenyl)methylidene groups at the 3 and 5 positions, and a methyl group at the 1 position. Its distinct structure makes it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,5E)-3,5-bis[(2-chlorophenyl)methylidene]-1-methylpiperidin-4-one typically involves the condensation of 1-methylpiperidin-4-one with 2-chlorobenzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the double bonds at the 3 and 5 positions. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E,5E)-3,5-bis[(2-chlorophenyl)methylidene]-1-methylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(3E,5E)-3,5-bis[(2-chlorophenyl)methylidene]-1-methylpiperidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3E,5E)-3,5-bis[(2-chlorophenyl)methylidene]-1-methylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar keto-enol tautomerism.

    Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical reactions.

    Diketene: A reactive intermediate used in the synthesis of various organic compounds.

Uniqueness

(3E,5E)-3,5-bis[(2-chlorophenyl)methylidene]-1-methylpiperidin-4-one is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

920030-37-1

Molecular Formula

C20H17Cl2NO

Molecular Weight

358.3 g/mol

IUPAC Name

(3E,5E)-3,5-bis[(2-chlorophenyl)methylidene]-1-methylpiperidin-4-one

InChI

InChI=1S/C20H17Cl2NO/c1-23-12-16(10-14-6-2-4-8-18(14)21)20(24)17(13-23)11-15-7-3-5-9-19(15)22/h2-11H,12-13H2,1H3/b16-10+,17-11+

InChI Key

MWLWIHNJMRZSMD-OTYYAQKOSA-N

Isomeric SMILES

CN1C/C(=C\C2=CC=CC=C2Cl)/C(=O)/C(=C/C3=CC=CC=C3Cl)/C1

Canonical SMILES

CN1CC(=CC2=CC=CC=C2Cl)C(=O)C(=CC3=CC=CC=C3Cl)C1

Origin of Product

United States

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